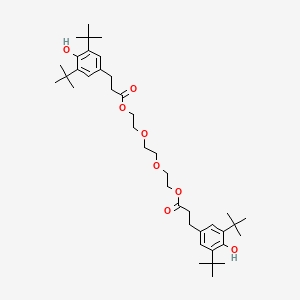

Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate

説明

TK 12627 is an antioxidant that increases serum thyroxine (T4) levels and decreases free T3 concentrations.

作用機序

Antioxidant 245, also known as Irganox 245 or Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate, is a versatile chemical used as an additive in various industries. It possesses excellent antioxidant properties and plays a crucial role in extending the lifespan and maintaining the quality of products .

Target of Action

Antioxidant 245 primarily targets the oxidation process. It effectively inhibits this process, preventing the deterioration of materials caused by exposure to oxygen and heat . This property is crucial for extending the lifespan and maintaining the quality of products .

Mode of Action

The unique molecular structure of Antioxidant 245 allows it to scavenge free radicals and inhibit oxidation reactions . It effectively inhibits the oxidation process, preventing the deterioration of materials caused by exposure to oxygen and heat . This property is crucial for extending the lifespan and maintaining the quality of products .

Biochemical Pathways

The antioxidant effects of natural peptides primarily consist of the regulation of redox signaling pathways, which includes activation of the Nrf2 pathway and the inhibition of the NF-κB pathway . The structure-activity relationships of the antioxidant peptides are investigated, including the effects of peptide molecular weight, amino acid composition and sequence, and secondary structure on antioxidant activity .

Pharmacokinetics

Information on the pharmacokinetics of Antioxidant 245 is currently limited. It is known that the compound demonstrates low volatility, ensuring minimal loss during processing and application . This feature enhances its efficiency and makes it suitable for long-term applications .

Result of Action

One of the key benefits of Antioxidant 245 is its ability to protect substrates from thermo-oxidative degradation throughout the manufacturing, processing, and end-use stages . It is highly compatible with styrene polymers, including polystyrenes, ABS, MBS, SB, SBR, as well as POM homo-and copolymers .

Action Environment

The action of Antioxidant 245 is influenced by environmental factors such as temperature and exposure to oxygen. It offers protection against thermo-oxidative degradation and is compatible with a wide range of polymers . Its effectiveness, low volatility, color stability, odorlessness, and extraction resistance make it a reliable choice for enhancing durability, maintaining visual appeal, and ensuring long-term performance of various materials across different applications .

生化学分析

Biochemical Properties

Antioxidant 245 exhibits excellent antioxidant properties. It effectively inhibits the oxidation process, preventing the deterioration of materials caused by exposure to oxygen and heat . This property is crucial for extending the lifespan and maintaining the quality of products

Cellular Effects

They protect cells from oxidative stress-mediated pathological processes

Molecular Mechanism

The unique molecular structure of Antioxidant 245 allows it to scavenge free radicals and inhibit oxidation reactions, thereby extending the service life and maintaining the physical properties of the polymer materials throughout their lifecycle

Temporal Effects in Laboratory Settings

Antioxidant 245 is primarily used for processing and long-term thermal stabilization . It demonstrates low volatility, ensuring minimal loss during processing and application . This feature enhances its efficiency and makes it suitable for long-term applications

Transport and Distribution

Antioxidant 245 is a versatile antioxidant primarily used for processing and long-term thermal stabilization . It offers several valuable properties, such as low volatility, excellent color stability, and being odorless

生物活性

Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate, commonly referred to as AO-245, is a synthetic antioxidant extensively utilized in various industrial applications. Its primary function is to inhibit oxidative degradation in materials, making it a crucial component in the formulation of plastics, rubber, and other consumer products. This article explores the biological activity of AO-245, focusing on its antioxidant properties, potential toxicity, and implications for human health.

- Molecular Formula : C34H50O8

- Molecular Weight : 586.76 g/mol

- CAS Number : 36443-68-2

- Structure : The compound features a triethylene glycol backbone with two hindered phenolic groups, which contribute to its antioxidant capabilities.

Antioxidant Mechanism

AO-245 acts primarily as a hindered phenolic antioxidant , which means it can effectively scavenge free radicals and prevent oxidative stress in various biological systems. The tert-butyl groups enhance its stability and reactivity by providing steric hindrance that protects the phenolic hydroxyl groups from oxidation. This mechanism is critical in preventing damage to cellular components such as lipids, proteins, and DNA.

Table 1: Comparison of Antioxidant Properties

| Compound | Mechanism of Action | Applications |

|---|---|---|

| This compound | Scavenging free radicals | Plastics, rubber, food packaging |

| Tert-butyl hydroquinone (TBHQ) | Inhibition of lipid peroxidation | Food preservation |

| BHT (Butylated Hydroxytoluene) | Free radical scavenging | Food and cosmetics |

Toxicological Profile

Despite its beneficial antioxidant properties, AO-245 has raised concerns regarding its potential toxicity. Research indicates that certain tert-butyl phenolic antioxidants may act as endocrine disruptors and have been linked to liver and lung damage in animal studies. Long-term exposure could lead to allergic reactions or other adverse health effects.

Case Study Findings

- Endocrine Disruption : A study highlighted the potential for TBP-AOs, including AO-245, to interfere with hormonal functions in mammals. This underscores the need for further investigation into their safety profiles when used in consumer products .

- Oxidative Stress Mitigation : In vitro studies demonstrated that AO-245 significantly reduces oxidative stress markers in neuronal cells exposed to glutamate toxicity, suggesting therapeutic potential for neuroprotection .

- Nephroprotective Effects : Research indicates that AO-245 can inhibit lipid peroxidation in kidney mitochondria, providing a protective effect against nephrotoxicity induced by certain chemicals .

Regulatory Status and Safety Evaluations

The European Food Safety Authority (EFSA) has conducted safety evaluations on similar compounds within the tert-butyl phenolic class. They concluded that while these compounds can be safely used in food contact materials at regulated levels, monitoring migration into food products is essential to ensure consumer safety .

科学的研究の応用

Rubber and Polymer Composites

One of the primary applications of triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate is in the enhancement of rubber and polymer composites. A study published in the Journal of Applied Polymer Science demonstrated that incorporating this antioxidant into nitrile butadiene rubber/clay nanocomposites significantly improved mechanical properties.

Key Findings:

- The tensile strength increased from 18.3 MPa to 20.5 MPa with just 5 parts per hundred rubber (phr) of the antioxidant.

- Elongation at break improved from 521% to 646% under similar conditions.

- The addition of the antioxidant also reduced Shore A hardness and permanent set, indicating better flexibility and resilience in the material .

Coatings and Paints

This compound is utilized in coatings to enhance resistance to thermal degradation and improve longevity. Its incorporation helps maintain color stability and prevents the formation of peroxides that can lead to coating failure.

Case Study:

A formulation study indicated that coatings with this antioxidant exhibited significantly lower gloss loss after accelerated weathering tests compared to those without it, showcasing its effectiveness in protecting polymeric surfaces from UV-induced degradation.

Food Packaging

The compound is also employed in food packaging materials due to its antioxidant properties, which help extend shelf life by preventing oxidative spoilage.

Research Insights:

A study evaluated the migration of antioxidants from packaging into food simulants, confirming that this compound effectively migrates at controlled levels, ensuring safety while providing necessary protection against oxidative damage .

Pharmaceutical Applications

In pharmaceutical formulations, this compound serves as a stabilizer for active ingredients, particularly those sensitive to oxidation. Its role is crucial in maintaining the efficacy and safety of drugs over time.

Example Application:

Formulations containing sensitive compounds like vitamins or certain antibiotics have shown improved stability when this compound was included, reducing degradation rates under various storage conditions.

Environmental Considerations

While this compound is effective as an antioxidant, it is essential to consider its environmental impact. The compound has been classified as harmful to aquatic life with long-lasting effects . Therefore, its use should be managed carefully, especially in applications where leaching into water sources could occur.

Comparative Analysis of Antioxidants

To provide a clearer understanding of where this compound stands among other antioxidants, the following table summarizes key properties and applications:

| Antioxidant | Chemical Structure | Primary Applications | Effectiveness |

|---|---|---|---|

| This compound | C34H50O8 | Rubber, Plastics, Food Packaging | High; excellent thermal stability |

| Irganox 1010 | C31H50O9 | Polymers, Coatings | Very High; broad application range |

| BHT (Butylated Hydroxytoluene) | C15H24O | Food Preservation | Moderate; less effective than others |

特性

IUPAC Name |

2-[2-[2-[3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoyloxy]ethoxy]ethoxy]ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O8/c1-23-19-25(21-27(31(23)37)33(3,4)5)9-11-29(35)41-17-15-39-13-14-40-16-18-42-30(36)12-10-26-20-24(2)32(38)28(22-26)34(6,7)8/h19-22,37-38H,9-18H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRJVOOOWGXUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCOCCOCCOC(=O)CCC2=CC(=C(C(=C2)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044236 | |

| Record name | Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid | |

| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

36443-68-2 | |

| Record name | Antioxidant 245 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36443-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TK 12627 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036443682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis(oxyethylene) bis[3-(5-tert-butyl-4-hydroxy-m-tolyl)propionate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL BIS-(3-(3'-TERT-BUTYL-4'-HYDROXY-5'-METHYLPHENYL)PROPIONATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R24A2HOY7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。